molecular formula C8H9ClO3S B14499356 2-Chlorophenyl ethanesulfonate CAS No. 62937-95-5

2-Chlorophenyl ethanesulfonate

Cat. No.: B14499356
CAS No.: 62937-95-5
M. Wt: 220.67 g/mol
InChI Key: URLKEWPANRRTPB-UHFFFAOYSA-N
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Description

2-Chlorophenyl ethanesulfonate is an organic compound characterized by the presence of a chlorophenyl group attached to an ethanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorophenyl ethanesulfonate typically involves the reaction of 2-chlorophenol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Chlorophenol+Ethanesulfonyl chloride2-Chlorophenyl ethanesulfonate+HCl\text{2-Chlorophenol} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Chlorophenol+Ethanesulfonyl chloride→2-Chlorophenyl ethanesulfonate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorophenyl ethanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The chlorophenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The chlorophenyl group can be reduced to form chlorocyclohexane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted ethanesulfonates.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of chlorocyclohexane derivatives.

Scientific Research Applications

2-Chlorophenyl ethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a pharmacological agent with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-chlorophenyl ethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic or covalent bonds with active sites, leading to inhibition or modulation of enzymatic activity. The chlorophenyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    2-Chlorophenol: Shares the chlorophenyl group but lacks the ethanesulfonate moiety.

    Ethanesulfonyl Chloride: Contains the ethanesulfonate group but lacks the chlorophenyl group.

    2-Chlorobenzenesulfonate: Similar structure but with a benzenesulfonate group instead of ethanesulfonate.

Uniqueness: 2-Chlorophenyl ethanesulfonate is unique due to the combination of the chlorophenyl and ethanesulfonate groups, which confer distinct chemical reactivity and potential applications. The presence of both groups allows for versatile chemical modifications and interactions with various molecular targets.

Properties

IUPAC Name

(2-chlorophenyl) ethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-2-13(10,11)12-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLKEWPANRRTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720325
Record name 2-Chlorophenyl ethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62937-95-5
Record name 2-Chlorophenyl ethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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